molecular formula C13H24N2O3 B15379843 tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15379843
M. Wt: 256.34 g/mol
InChI Key: QUSBMMYGLKLMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative with a methoxymethyl substituent at position 1 and a tert-butyl carbamate group at position 6. The bicyclo[3.2.1]octane scaffold is widely used in medicinal chemistry due to its conformational rigidity, which enhances binding selectivity in drug candidates .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-5-6-13(15,9-17-4)8-14-7-10/h10,14H,5-9H2,1-4H3

InChI Key

QUSBMMYGLKLMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CNC2)COC

Origin of Product

United States

Biological Activity

tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound known for its unique structural features and potential biological activities. This compound belongs to the class of diazabicyclo compounds, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_2O_2, with a molecular weight of approximately 212.29 g/mol. Its structure includes a tert-butyl group, a methoxymethyl substituent, and a carboxylate functional group, contributing to its chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that bicyclic compounds can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
  • Cytotoxicity : Certain analogs have been tested for their cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound with various biological targets are essential for understanding its pharmacodynamics and pharmacokinetics. These studies often involve:

  • Molecular Docking : This computational method predicts how the compound interacts with specific proteins or enzymes.
  • Binding Assays : Experimental techniques that quantify the strength of interaction between the compound and its target.

Comparative Analysis

The following table summarizes compounds structurally similar to this compound along with their key features:

Compound NameCAS NumberSimilarityKey Features
(1S,5R)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-44-80.98Similar bicyclic structure; different substituents
(1R,5S)-tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane120462200.96Hydroxyl group instead of methoxymethyl
(R)-tert-butyl 2-propylpiperazine-1-carboxylate1212252-88-40.94Piperazine ring; different nitrogen placement

This comparison highlights the unique characteristics of this compound while showcasing its potential advantages over similar compounds.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • AChE Inhibition : A study found that certain diazabicyclo compounds exhibited potent AChE inhibition with IC50 values in the nanomolar range, suggesting potential for Alzheimer's treatment.
  • Anticancer Activity : Research involving structural analogs showed promising results in inhibiting proliferation in various cancer cell lines, indicating that modifications in the bicyclic structure can enhance cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural differences and properties of related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Syn. Methods
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) None (base structure) C11H20N2O2 212.29 Intermediate for drug synthesis
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Trifluoroacetyl at position 3 C13H19F3N2O3 308.30 Industrial applications (e.g., fluorinated probes)
tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[...]-8-carboxylate Hydroxymethyl at position 2 (stereo-specific) C12H22N2O3 242.31 Research use; chiral building block
tert-Butyl 3-((4-Decylphenyl)(methyl)carbamoyl)-3,8-diazabicyclo[...] (16c) 4-Decylphenylcarbamoyl at position 3 C28H46N3O3 472.35 Sphingosine-1-phosphate transporter inhibitors
tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (Target) Methoxymethyl at position 1 C14H24N2O3 268.35* Hypothesized: Intermediate for bioactive molecules

*Calculated based on structural similarity.

Key Observations:
  • Substituent Polarity : The methoxymethyl group in the target compound introduces moderate lipophilicity compared to the hydrophilic hydroxymethyl group in and the highly lipophilic trifluoroacetyl group in .
  • Steric Effects : The 4-decylphenylcarbamoyl substituent in adds significant steric bulk, likely enhancing receptor binding but reducing solubility.
  • Stereochemical Influence : Chiral derivatives (e.g., ) highlight the importance of stereochemistry in biological activity, suggesting the target compound’s methoxymethyl orientation may affect its interactions.

Preparation Methods

1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums

A pivotal approach involves 3-oxidopyrazinium intermediates, which undergo 1,3-dipolar cycloaddition with acrylate derivatives to form diazabicyclo[3.2.1]octane scaffolds. For example, reacting 3-oxidopyrazinium 17 with methyl methacrylate yields 3,8-diazabicyclo[3.2.1]octane 14 , which can be functionalized further (Scheme 1).

Mechanistic Insights :

  • The reaction proceeds via a domino process: cycloaddition → skeletal rearrangement → lactone formation.
  • Density functional theory (DFT) calculations (B3LYP/6-31G(d)) confirm the direct formation of 3,8-diazabicyclo[3.2.1]octanes without aza-Diels–Alder intermediates.

Experimental Protocol :

  • 3-Oxidopyrazinium Preparation :
    • React 2(1H)-pyrazinone with p-methoxybenzyl bromide in acetonitrile under reflux (6 h).
    • Yield: 75% after purification via reversed-phase chromatography.
  • Cycloaddition :

    • Combine 3-oxidopyrazinium 17 with tert-butyl acrylate (1.5 equiv) in dichloromethane at room temperature.
    • Isolate tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (20b ) in 63% yield.
  • Methoxymethyl Introduction :

    • Alkylate the free amine at position 1 with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃).
    • Deprotect the PMB group via hydrogenolysis (Pd/C, H₂).

Pyroglutamic Acid-Derived Synthesis

Eight-Step Route from Pyroglutamic Acid

A modular synthesis starting from pyroglutamic acid enables the construction of orthogonally protected 3,8-diazabicyclo[3.2.1]octanes.

Key Steps :

  • Lactam Formation : Convert pyroglutamic acid to a bicyclic lactam via intramolecular cyclization.
  • Reductive Amination : Introduce the tert-butyl carbamate group using Boc₂O and a reducing agent.
  • Methoxymethylation : Treat the secondary amine with methoxymethyl chloride under basic conditions.

Advantages :

  • High enantiomeric purity if chiral starting materials are used.
  • Scalability for combinatorial library synthesis.

Hydrogenolysis-Mediated Deprotection

tert-Butyl Carbamate Installation

A common intermediate in diazabicyclo syntheses is tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, prepared via hydrogenolysis of a benzyl-protected precursor.

Protocol :

  • Stir tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate with 10% Pd/C in ethanol under H₂ (1 atm, 18 h).
  • Yield: 100% after column chromatography (SiO₂, NH₄OH/MeOH/CH₂Cl₂).

Adaptation for Target Compound :

  • Replace the benzyl group with a methoxymethyl moiety prior to hydrogenolysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
1,3-Dipolar Cycloaddition Cycloaddition, alkylation, deprotection 63 Short reaction time, modular Requires PMB protection
Pyroglutamic Acid Route Lactam cyclization, reductive amination ~40 (over 8 steps) Enantioselective, scalable Multi-step, low overall yield
Hydrogenolysis Deprotection, functionalization 100 High efficiency for Boc groups Limited to specific intermediates

Mechanistic and Practical Considerations

Rearrangement Pathways

DFT studies reveal that diazabicyclo[3.2.1]octanes can rearrange to diazabicyclo[2.2.2]octanes under acidic conditions. For instance, treating 20a with 10% TFA in CH₂Cl₂ converts it to iminium salt 25a within 4 h. This underscores the need for pH control during methoxymethylation.

Solubility and Purification

The 4-methoxybenzyl (PMB) group enhances solubility in organic solvents, facilitating NMR analysis and chromatography. Post-reaction removal via hydrogenolysis ensures minimal interference from protecting groups.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing tert-butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate?

  • Methodology : The synthesis typically involves constructing the bicyclic framework through multi-step reactions. Key steps include:

  • Amine functionalization : Use of tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor, followed by methoxymethyl group introduction via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography (e.g., silica gel, 60–120 mesh, 70% ethyl acetate in hexane) is critical for isolating the product, yielding 44–55% after optimization .
    • Critical Parameters : Reaction temperature, solvent polarity, and stoichiometry of reagents must be tightly controlled to avoid side products .

Q. How is column chromatography optimized for purifying this compound?

  • Eluent Selection : A gradient of ethyl acetate/hexane (30–50%) or dichloromethane/diethyl ether (9:1) effectively separates the target compound from impurities .
  • Challenges : Co-elution of stereoisomers may occur, requiring finer mesh silica or alternative solvents (e.g., methanol/dichloromethane) for resolution .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • 1H/13C NMR : Assigns peaks for the methoxymethyl group (δ ~3.3 ppm for OCH3) and bicyclic backbone protons (δ 1.4–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 283.1784 (calculated for C14H25N2O3+) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Stereoselective Strategies :

  • Chiral Auxiliaries : Use of enantiopure precursors (e.g., tert-butyl (1S,5R)-3-amino derivatives) ensures retention of configuration during methoxymethylation .
  • Dynamic Resolution : Kinetic control via low-temperature reactions minimizes racemization .
    • Analytical Validation : Chiral HPLC or X-ray crystallography distinguishes endo/exo isomers, as seen in related bicyclic compounds .

Q. How do structural modifications influence biological activity in analogous compounds?

  • Case Study :

  • Methoxymethyl vs. Hydroxymethyl : Substituting the methoxymethyl group with hydroxymethyl reduces lipophilicity, altering MIC values against Staphylococcus aureus from <0.03125 µg/mL to 0.5–4 µg/mL .
  • Halogen Effects : Introducing chlorine or fluorine at specific positions enhances target binding affinity (e.g., Spns2 inhibitors) by modulating electronic properties .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 44% vs. 55%)?

  • Root Cause Analysis :

  • Reaction Scale : Milligram-scale reactions (e.g., 2.08 mmol) often report lower yields due to handling losses, while optimized protocols at 0.25 mmol scale achieve >50% .
  • Purification Efficiency : Inconsistent solvent drying (anhydrous Na2SO4 vs. MgSO4) or incomplete extraction impacts final yields .
    • Mitigation : Standardize protocols using the Open Reaction Database (ORD) schema for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.